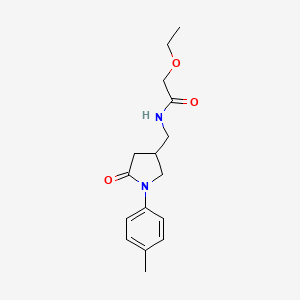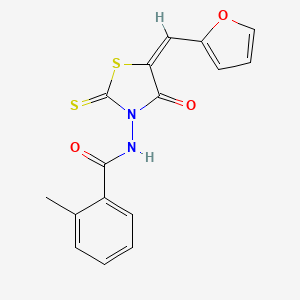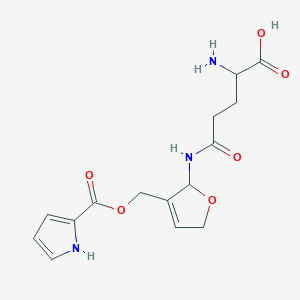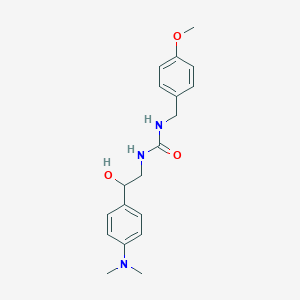![molecular formula C19H15FN4O2 B2945769 6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1251584-92-5](/img/structure/B2945769.png)
6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling with the pyridine ring: This step can be achieved through a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a boronic acid derivative of the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
科学研究应用
6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Shares the fluorine and piperidine functional groups but has a different core structure.
4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar in structure but lacks the oxadiazole ring.
6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Contains a fluorine atom and pyridine ring but has different substituents.
Uniqueness
6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, fluorine atom, and oxadiazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
IUPAC Name |
6-fluoro-1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-9-24-11-15(17(25)14-10-13(20)3-4-16(14)24)19-22-18(23-26-19)12-5-7-21-8-6-12/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVFALOBDYDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)
![2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2945688.png)
![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)
![5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2945693.png)

![2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide](/img/structure/B2945695.png)
![5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2945696.png)
![2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2945700.png)
![(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine](/img/structure/B2945702.png)



![tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2945708.png)
